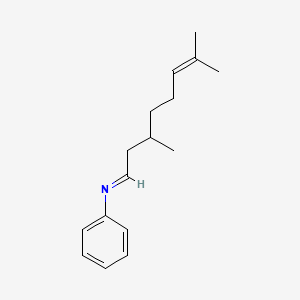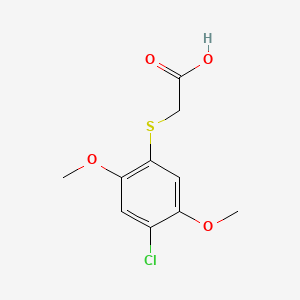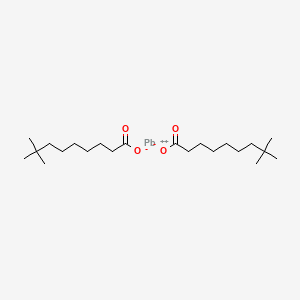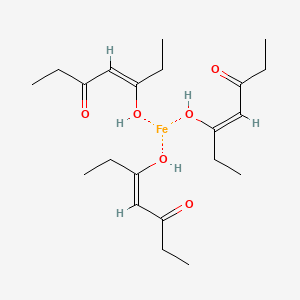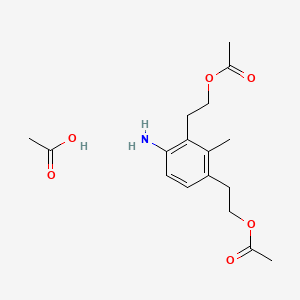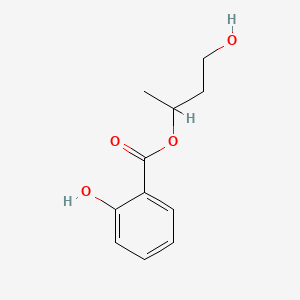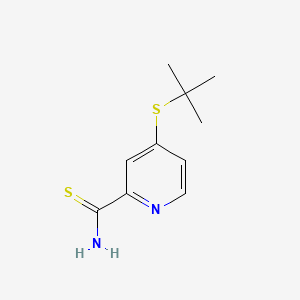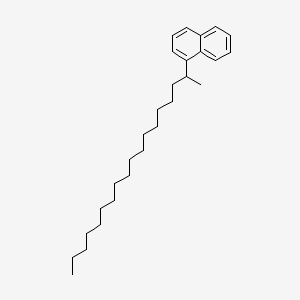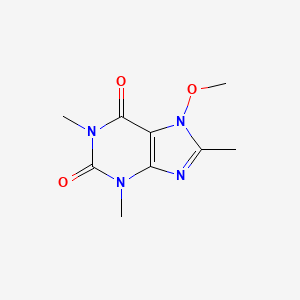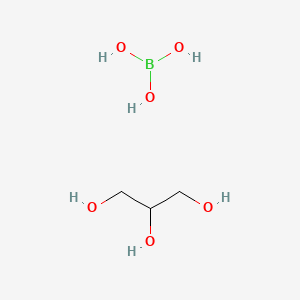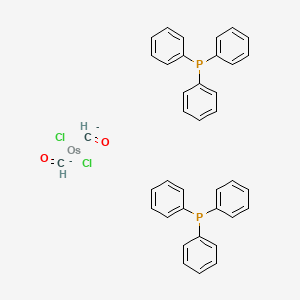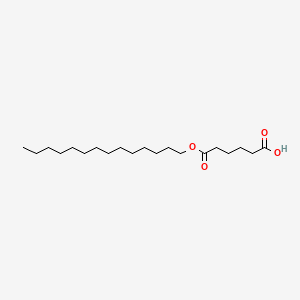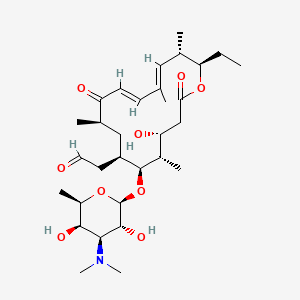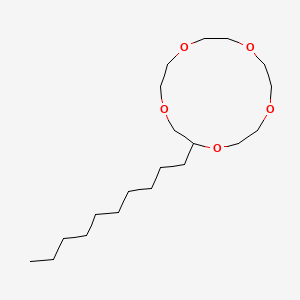
2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound with the molecular formula C20H40O5 and a molecular weight of 360.53 g/mol . It is a member of the crown ether family, specifically a derivative of 15-crown-5, where a decyl group is attached to one of the oxygen atoms in the ring structure . Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with a decyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . The reaction is typically conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields . Purification is achieved through distillation or recrystallization, depending on the desired purity and application .
Analyse Des Réactions Chimiques
Types of Reactions
2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Decyl halides (e.g., decyl bromide) with bases like potassium carbonate or sodium hydride in solvents like THF or DMF.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane primarily involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring structure . This complexation facilitates the transport of the cation across membranes or between different phases in a reaction mixture . The molecular targets are typically metal cations, and the pathways involved include ion transport and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: The parent compound without the decyl group.
2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane: The compound .
1,4,7,10,13-Benzopentaoxacyclopentadecane: A benzene ring fused to the crown ether structure.
Uniqueness
This compound is unique due to the presence of the decyl group, which enhances its lipophilicity and ability to interact with hydrophobic environments . This modification allows for improved solubility in organic solvents and better performance in phase transfer catalysis compared to its parent compound .
Propriétés
Numéro CAS |
74649-88-0 |
|---|---|
Formule moléculaire |
C20H40O5 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-decyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C20H40O5/c1-2-3-4-5-6-7-8-9-10-20-19-24-16-15-22-12-11-21-13-14-23-17-18-25-20/h20H,2-19H2,1H3 |
Clé InChI |
OJJIHHOHJLKUBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1COCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


